molecular formula C19H20ClNO5 B12198869 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride

7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride

Cat. No.: B12198869
M. Wt: 377.8 g/mol
InChI Key: JTNYXPQIFSHBQZ-UHFFFAOYSA-N
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Description

7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxycoumarin with alkyl bromides and subsequent treatment with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its antimicrobial and anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, amino, and methoxy groups contributes to its diverse reactivity and potential therapeutic applications .

Properties

Molecular Formula

C19H20ClNO5

Molecular Weight

377.8 g/mol

IUPAC Name

7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)chromen-2-one;hydrochloride

InChI

InChI=1S/C19H19NO5.ClH/c1-24-14-5-2-12(3-6-14)15-10-13-4-7-17(22)16(11-20-8-9-21)18(13)25-19(15)23;/h2-7,10,20-22H,8-9,11H2,1H3;1H

InChI Key

JTNYXPQIFSHBQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CNCCO)OC2=O.Cl

Origin of Product

United States

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